4-Bromo-2,3,5,6-tetrachloroaniline
Description
Significance of Aniline (B41778) Derivatives in Contemporary Chemical Research
Aniline and its derivatives are fundamental building blocks in organic chemistry. ontosight.aiontosight.ai They serve as crucial intermediates in the synthesis of a wide array of industrial and pharmaceutical products. ontosight.aisci-hub.se The versatility of the aniline scaffold allows for the introduction of various functional groups, leading to compounds with tailored properties. wikipedia.org
In contemporary chemical research, aniline derivatives are indispensable. They are pivotal in the production of dyes and pigments, with a significant portion of industrial aniline usage dedicated to this sector. ontosight.aiwikipedia.org Furthermore, their role in the agrochemical industry is substantial, forming the basis for many herbicides and pesticides. wikipedia.org In the pharmaceutical realm, aniline derivatives are precursors to a range of drugs, including analgesics and antimicrobials. ontosight.aiontosight.airesearchgate.net The ability of the amino group to form hydrogen bonds and the potential for diverse substitutions on the aromatic ring make aniline derivatives a continuing focus of research and development. sci-hub.seresearchgate.net
Structural Classification and Nomenclature of Polyhalogenated Anilines
Polyhalogenated anilines are a subgroup of aniline derivatives characterized by the presence of two or more halogen atoms on the benzene (B151609) ring. The classification of these compounds is based on the number, type, and position of the halogen substituents.
The nomenclature of polyhalogenated anilines follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The positions of the halogen atoms are indicated by numbers, with the carbon atom attached to the amino group designated as position 1. youtube.com For instance, in 4-Bromo-2,3,5,6-tetrachloroaniline, the bromine atom is at the 4-position, and the chlorine atoms are at the 2, 3, 5, and 6-positions of the aniline ring. nih.gov
The nature and position of the halogen atoms significantly influence the chemical and physical properties of the molecule, including its reactivity, polarity, and biological activity.
Research Context and Specific Focus on this compound
The subject of this article, this compound, is a highly halogenated aniline derivative. Its structure, featuring a bromine atom and four chlorine atoms, makes it a compound of interest for specific research applications.
This compound serves as a valuable intermediate in organic synthesis. The presence of multiple halogen atoms provides several reactive sites for further chemical modifications, such as substitution or coupling reactions. It is particularly noted for its use as a precursor in the synthesis of certain antimicrobial agents and has been explored in the development of new herbicides and pesticides. Additionally, due to its well-defined chemical properties, it can be used as a reference standard in analytical chemistry.
The following table provides key identifiers and properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 64186-91-0 |
| Molecular Formula | C₆H₂BrCl₄N |
| Molecular Weight | 309.8 g/mol |
| InChI | InChI=1S/C6H2BrCl4N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 |
| InChIKey | CXRJCIAJSARIBR-UHFFFAOYSA-N |
| Canonical SMILES | C1(=C(C(=C(C(=C1Cl)Cl)Br)Cl)Cl)N |
Table 1: Identifiers and Properties of this compound. Data sourced from PubChem. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,3,5,6-tetrachloroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl4N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRJCIAJSARIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Br)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302176 | |
| Record name | 4-bromo-2,3,5,6-tetrachloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64186-91-0 | |
| Record name | NSC149511 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-2,3,5,6-tetrachloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Bromo 2,3,5,6 Tetrachloroaniline
Established Synthetic Routes for 4-Bromo-2,3,5,6-tetrachloroaniline
The synthesis of this compound can be approached through several methodologies, primarily involving the controlled halogenation of aniline (B41778) or its derivatives.
Direct Halogenation Strategies
Direct halogenation of a suitable precursor is a common approach to introduce halogen atoms onto an aromatic ring. In the case of this compound, the most logical precursor for a direct bromination step would be 2,3,5,6-tetrachloroaniline (B43135). The amino group (-NH₂) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. lkouniv.ac.inchemistrysteps.com However, in 2,3,5,6-tetrachloroaniline, all ortho and meta positions relative to the amino group are already substituted with chlorine atoms. This leaves the para position as the only available site for further electrophilic attack.
The direct bromination of 2,3,5,6-tetrachloroaniline would involve treating it with a brominating agent, such as elemental bromine (Br₂), often in the presence of a suitable solvent. A patent has described the bromination of tetrachloroaniline in cyclohexane, highlighting the use of flow reactors for scaling up halogenation processes.
Table 1: Reagents and Conditions for Direct Bromination
| Reagent/Condition | Role/Purpose |
| 2,3,5,6-Tetrachloroaniline | Starting Material |
| Bromine (Br₂) | Electrophilic Brominating Agent |
| Solvent (e.g., Cyclohexane, Acetic Acid) | Reaction Medium |
| Lewis Acid Catalyst (optional, e.g., FeBr₃) | To increase the electrophilicity of Br₂ |
The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine molecule is polarized, and the electrophilic bromine atom is attacked by the electron-rich aromatic ring of the tetrachloroaniline.
Multi-Step Synthesis Approaches from Precursor Molecules
An alternative to direct bromination of tetrachloroaniline is a multi-step synthesis commencing from more readily available precursors. A plausible route could start from aniline itself. This would involve a sequence of chlorination and bromination steps, with careful control of reaction conditions to achieve the desired substitution pattern.
One possible multi-step approach involves the protection of the amino group, followed by sequential halogenation, and finally deprotection. For instance, the amino group of aniline can be acetylated to form acetanilide. This moderation of the activating effect of the amino group can help in controlling the extent of halogenation.
A hypothetical multi-step synthesis could be:
Chlorination of Aniline: Treatment of aniline with a chlorinating agent to introduce multiple chlorine atoms. This step is often difficult to control to obtain a single product.
Bromination: Introduction of the bromine atom at the desired position.
Further Chlorination: Subsequent chlorination to complete the substitution pattern.
A more controlled approach might involve starting with a pre-halogenated aniline. For example, starting with 4-bromoaniline (B143363) and then proceeding with exhaustive chlorination.
Regioselectivity Control in Halogenation Reactions
The regioselectivity of halogenation reactions on aniline and its derivatives is primarily governed by the directing effect of the substituents already present on the aromatic ring. The amino group is a strong ortho, para-director. lkouniv.ac.inchemistrysteps.com In the synthesis of this compound from 2,3,5,6-tetrachloroaniline, the regioselectivity is straightforward as the only available position for electrophilic attack is the para position relative to the amino group.
When starting from a less substituted aniline, controlling the regioselectivity is more challenging. The high reactivity of the aniline ring often leads to polysubstitution and a mixture of isomers. lkouniv.ac.in Protecting the amino group as an acetamide (B32628) reduces its activating strength and can provide better control over the regioselectivity of subsequent halogenation steps. The bulky nature of the protecting group can also sterically hinder the ortho positions, favoring substitution at the para position. The development of halogenating agents with high regioselectivity is an active area of research. tcichemicals.com
Mechanistic Investigations of Reaction Pathways
The formation and reactions of this compound are governed by fundamental mechanisms of aromatic substitution.
Electrophilic Aromatic Substitution Mechanisms
The introduction of the bromine atom onto the 2,3,5,6-tetrachloroaniline ring is a classic example of an electrophilic aromatic substitution (SEAr) reaction. wikipedia.org The mechanism proceeds through a two-step process:
Formation of the Sigma Complex (Arenium Ion): The π electrons of the aromatic ring attack the electrophile (e.g., Br⁺, generated from Br₂ with or without a catalyst). This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com In this step, the aromaticity of the ring is temporarily lost. The stability of this intermediate is enhanced by the electron-donating amino group through resonance. lkouniv.ac.in
Deprotonation to Restore Aromaticity: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic π system and yields the final product, this compound. masterorganicchemistry.com
The presence of four electron-withdrawing chlorine atoms on the ring deactivates it towards electrophilic attack. However, the powerful activating effect of the amino group is sufficient to overcome this deactivation and allow the reaction to proceed at the para position.
Table 2: Key Steps in Electrophilic Bromination
| Step | Description | Intermediate |
| 1 | Attack of the aromatic ring on the electrophile | Sigma Complex (Arenium Ion) |
| 2 | Deprotonation | Final Product |
Nucleophilic Substitution Pathways on the Aromatic Ring
While the synthesis of this compound involves electrophilic substitution, the high degree of halogenation on the ring makes it susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks an aromatic ring and displaces a leaving group, which in this case could be one of the halogen atoms. wikipedia.org
For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. wikipedia.orglibretexts.org In this compound, the chlorine and bromine atoms are the potential leaving groups. The presence of multiple electron-withdrawing halogens activates the ring towards nucleophilic attack.
The SNAr mechanism typically proceeds via an addition-elimination pathway: libretexts.orgyoutube.com
Nucleophilic Attack and Formation of a Meisenheimer Complex: A strong nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
Loss of the Leaving Group: The leaving group (a halide ion) is expelled, and the aromaticity of the ring is restored.
The rate of nucleophilic aromatic substitution is influenced by the strength of the nucleophile, the nature of the leaving group (generally I > Br > Cl > F for halogens), and the number and position of electron-withdrawing groups on the ring. libretexts.org Therefore, one could expect this compound to undergo nucleophilic substitution reactions, potentially allowing for the introduction of other functional groups onto the highly halogenated ring.
Advanced Synthetic Techniques and Catalysis
The functionalization of the highly electron-deficient and sterically hindered aromatic ring of this compound necessitates the use of modern and powerful synthetic tools. Advanced catalytic systems, particularly those based on transition metals, offer pathways to overcome the inherent low reactivity of such substrates.
Exploration of Transition Metal-Catalyzed Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions are, in principle, the most relevant for derivatization at the bromo-substituted position.
However, a comprehensive review of the scientific literature reveals a notable absence of specific studies detailing the application of these reactions to this compound. The significant steric hindrance imposed by the four chlorine atoms flanking the bromine atom, combined with the strong electron-withdrawing nature of the halogens, likely renders the C-Br bond exceptionally unreactive towards the typical catalytic cycles of these cross-coupling reactions.
Table 1: Hypothetical Transition Metal-Catalyzed Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst System (Hypothetical) | Potential Product | Expected Challenges |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | 4-Aryl-2,3,5,6-tetrachloroaniline | Steric hindrance, catalyst deactivation |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Ligand, Base | N-Substituted-4-amino-2,3,5,6-tetrachloroaniline | Low nucleophilicity of the amine, steric hindrance |
| Heck Reaction | Alkene | Pd(OAc)₂, Ligand, Base | 4-Alkenyl-2,3,5,6-tetrachloroaniline | Difficulty in oxidative addition, steric hindrance |
This table is presented for illustrative purposes to highlight the expected challenges, as no specific experimental data for these reactions with this compound has been found in the reviewed literature.
The primary challenges anticipated in the transition metal-catalyzed derivatization of this compound include:
Steric Hindrance: The four chlorine atoms ortho and meta to the bromine atom create a highly crowded environment, which can impede the approach of the bulky catalyst complexes to the C-Br bond for oxidative addition, a crucial step in most cross-coupling catalytic cycles.
Electronic Effects: The cumulative electron-withdrawing effect of the five halogen atoms deactivates the aromatic ring, making it less susceptible to electrophilic attack and potentially affecting the electronic properties of the palladium catalyst during the catalytic cycle.
Catalyst Deactivation: The presence of the aniline functional group can lead to catalyst inhibition or deactivation through coordination with the metal center.
Further research is required to develop highly active and sterically less demanding catalyst systems, potentially utilizing advanced phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), to overcome these synthetic hurdles.
Green Chemistry Principles in Synthesis Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing a polyhalogenated aromatic compound like this compound, the application of these principles is particularly pertinent due to the potential environmental impact of halogenated compounds and their synthetic precursors.
The current body of scientific literature does not provide specific green synthetic routes for this compound. However, general green chemistry strategies applicable to the synthesis of halogenated anilines can be considered.
Table 2: Potential Green Chemistry Approaches for the Synthesis of this compound
| Green Chemistry Principle | Potential Application in Synthesis | Anticipated Benefits |
| Use of Greener Solvents | Replacement of traditional chlorinated or aromatic solvents with water, supercritical fluids, or bio-based solvents. | Reduced environmental impact, improved safety profile. |
| Catalysis | Development of highly efficient and recyclable catalysts for the halogenation steps to minimize waste. | Increased atom economy, reduced catalyst waste. |
| Energy Efficiency | Utilization of microwave or ultrasonic irradiation to accelerate reaction rates and reduce energy consumption. | Shorter reaction times, lower energy costs. |
| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis of the aniline core. | Reduced reliance on fossil fuels. |
This table outlines potential green chemistry strategies, as no specific research on their application to the synthesis of this compound has been identified.
The development of environmentally benign synthetic methods for this compound would likely involve a multi-faceted approach, incorporating several of these principles. For instance, a process utilizing a recyclable catalyst in an aqueous medium under microwave irradiation would represent a significant advancement in the sustainable production of this compound.
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2,3,5,6 Tetrachloroaniline
Vibrational Spectroscopy: Infrared and Raman Spectral Analysis
The vibrational spectrum of 4-Bromo-2,3,5,6-tetrachloroaniline is characterized by a series of absorption bands, each corresponding to a specific vibrational mode of the molecule. The assignment of these fundamental modes is based on the analysis of the frequency, intensity, and shape of the observed bands, often aided by computational studies and comparison with related halogenated anilines.
Table 1: Assignment of Fundamental Vibrational Modes for this compound
| Frequency (cm⁻¹) | Assignment |
| 3400-3500 | N-H asymmetric and symmetric stretching |
| 3200-3300 | N-H bending (overtone) |
| 1600-1650 | N-H scissoring |
| 1400-1500 | C=C aromatic ring stretching |
| 1250-1350 | C-N stretching |
| 1000-1100 | C-Cl stretching |
| 600-700 | C-Br stretching |
| 800-900 | C-H out-of-plane bending (from NH₂) |
Note: The exact frequencies may vary depending on the physical state of the sample and the spectroscopic technique employed.
The vibrational spectrum of this compound is dominated by the characteristic frequencies of its constituent functional groups. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3400-3500 cm⁻¹, often appearing as two distinct bands corresponding to asymmetric and symmetric stretching modes. The C-Cl and C-Br stretching vibrations give rise to strong absorption bands in the lower frequency region of the spectrum, typically between 1000-1100 cm⁻¹ for C-Cl bonds and 600-700 cm⁻¹ for the C-Br bond. The precise location of these bands can be influenced by the electronic effects of the other substituents on the aromatic ring.
The vibrational spectrum can also provide valuable information about the molecular conformation of this compound. The relative orientation of the amino group with respect to the aromatic ring, as well as any steric interactions between the bulky halogen substituents, can influence the vibrational frequencies and intensities. For instance, hydrogen bonding interactions involving the N-H protons can lead to a broadening and shifting of the N-H stretching bands to lower frequencies. Analysis of these spectral features, often in conjunction with theoretical calculations, can help to determine the preferred conformational arrangement of the molecule in the solid state or in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR spectroscopy are employed to confirm the structure of this compound.
Due to the fully substituted nature of the benzene (B151609) ring in this compound, the ¹H NMR spectrum is relatively simple. The only protons present in the molecule are those of the amino (-NH₂) group. These protons are expected to give rise to a single, broad signal in the spectrum. The chemical shift of this signal is influenced by the electronic environment and can be affected by factors such as solvent and concentration, which influence hydrogen bonding. The absence of any other signals in the aromatic region confirms the pentasubstituted nature of the aniline (B41778) ring.
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 4.5 - 5.5 (broad) | Singlet | -NH₂ |
Note: The chemical shift is an estimated range and can vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons are determined by the nature of the directly attached substituent (amino, bromo, or chloro) and the electronic effects of the other groups on the ring. The carbon atom attached to the amino group (C1) is expected to be the most deshielded, while the carbons bearing chlorine atoms will also exhibit significant downfield shifts. The carbon attached to the bromine atom will have a chemical shift influenced by both its electronegativity and the "heavy atom effect."
Table 3: Predicted ¹³C NMR Chemical Shift Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (-NH₂) | 140-145 |
| C2, C6 (-Cl) | 125-130 |
| C3, C5 (-Cl) | 128-133 |
| C4 (-Br) | 115-120 |
Note: These are estimated chemical shift ranges based on additive models and data from similar halogenated anilines. Actual experimental values may differ.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is an essential tool for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of ion masses, both the parent molecule and its fragments can be precisely characterized.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. For this compound, the exact mass is a key identifier, distinguishing it from other compounds with the same nominal mass. The presence of bromine and chlorine isotopes (79Br, 81Br and 35Cl, 37Cl) results in a characteristic isotopic pattern that further confirms the compound's identity.
The monoisotopic mass, calculated using the most abundant isotopes (C₆H₂⁷⁹Br³⁵Cl₄N), is 306.81247 Da. nih.gov This precise value is invaluable for confirming the elemental composition in complex sample matrices. researchgate.net
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₂BrCl₄N | nih.gov |
| Average Molecular Weight | 309.8 g/mol | nih.gov |
| Monoisotopic Mass (Exact Mass) | 306.81247 Da | nih.gov |
| InChIKey | CXRJCIAJSARIBR-UHFFFAOYSA-N | nih.govsigmaaldrich.cn |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
While specific tandem mass spectrometry (MS/MS) studies on this compound are not widely available, its fragmentation pathways can be predicted based on the known behavior of halogenated anilines. nih.govnih.gov In MS/MS analysis, the molecular ion is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller, structurally significant fragment ions.
The fragmentation of this compound would likely proceed through the sequential loss of its halogen substituents and cleavage related to the amine group. Common fragmentation steps for such compounds include the loss of a bromine radical (•Br), a chlorine radical (•Cl), or molecules such as hydrogen chloride (HCl). The relative stability of the resulting carbocations influences the observed fragmentation pattern. For instance, the fragmentation of the related compound 4-bromoaniline (B143363) shows major peaks corresponding to the molecular ion and fragments from the loss of HCN and C₂H₂. The highly substituted nature of this compound would lead to a more complex pattern, dominated by halogen loss.
| Proposed Fragment Ion | Description of Loss | Predicted m/z (using 79Br and 35Cl) |
|---|---|---|
| [M - Cl]⁺ | Loss of a chlorine radical | 271.8 |
| [M - Br]⁺ | Loss of a bromine radical | 227.9 |
| [M - Br - Cl]⁺ | Loss of bromine and chlorine radicals | 192.9 |
| [M - Br - 2Cl]⁺ | Loss of one bromine and two chlorine radicals | 157.9 |
X-ray Crystallography and Solid-State Structural Characterization
While specific single-crystal X-ray diffraction data for this compound is not publicly documented, analysis of a closely related, structurally simpler analogue, 4-Bromo-2-chloroaniline (B1269894), provides a robust framework for understanding the solid-state characteristics that would be expected for the target compound. researchgate.netnih.govresearchgate.net
Determination of Crystal System, Space Group, and Unit Cell Parameters
The crystallographic analysis of 4-Bromo-2-chloroaniline reveals its crystal system, space group, and the dimensions of its unit cell. researchgate.netnih.gov This compound crystallizes in the orthorhombic system, which is defined by three unequal axes at 90° angles. The specific space group is P2₁2₁2₁, and the unit cell parameters have been precisely determined. researchgate.net These parameters define the fundamental repeating unit of the crystal lattice.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₆H₅BrClN | researchgate.netnih.gov |
| Crystal System | Orthorhombic | researchgate.netnih.govresearchgate.net |
| Space Group | P2₁2₁2₁ | researchgate.net |
| Unit Cell Dimensions | a = 10.965 (4) Å | researchgate.netnih.gov |
| b = 15.814 (6) Å | researchgate.netnih.gov | |
| c = 4.0232 (15) Å | researchgate.netnih.gov | |
| Volume (V) | 697.7 (4) ų | nih.gov |
| Molecules per Unit Cell (Z) | 4 | nih.gov |
Molecular Geometry and Bond Parameters in the Solid State
Diffraction data allows for the precise determination of bond lengths and angles within the crystal structure of 4-Bromo-2-chloroaniline. The molecule is nearly planar. nih.govresearchgate.net The C-C bond lengths in the aromatic ring and the bond lengths between the ring carbons and the halogen and nitrogen substituents are consistent with those of similar halogenated aromatic compounds. For this compound, one would expect similar planarity of the benzene ring, with C-Cl and C-Br bond lengths falling within established ranges.
| Bond/Angle | Value (Å or °) | Reference |
|---|---|---|
| C1—Br1 | 1.897 (3) Å | researchgate.net |
| C5—Cl1 | 1.737 (3) Å | researchgate.net |
| C4—N1 | 1.393 (4) Å | researchgate.net |
| C-C (average ring) | ~1.37 Å | researchgate.net |
| C6—C1—C2 | 120.7 (3)° | researchgate.net |
| N1—C4—C3 | 120.2 (3)° | researchgate.net |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The packing of molecules in the solid state is governed by intermolecular forces. In the crystal structure of 4-Bromo-2-chloroaniline, molecules are linked into sheets by intermolecular N-H···N hydrogen bonds and weaker N-H···Br hydrogen bonds. nih.govresearchgate.net
Computational Chemistry and Theoretical Investigations of 4 Bromo 2,3,5,6 Tetrachloroaniline
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For a molecule like 4-Bromo-2,3,5,6-tetrachloroaniline, these calculations can elucidate the effects of multiple halogen substituents on the aniline (B41778) scaffold.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for the study of organic molecules, including halogenated anilines. nih.gov
In a typical study, the molecular geometry of this compound would be optimized using the B3LYP method to find the lowest energy conformation. This optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the substitution of hydrogen atoms with bulky chlorine and bromine atoms is expected to cause some distortion in the benzene (B151609) ring and the amino group from planarity. iosrjournals.org The C-N bond length, in particular, is sensitive to the electronic effects of the halogen substituents. iosrjournals.org
Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative)
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |
| C-N Bond Length | ~1.39 Å |
| C-Br Bond Length | ~1.90 Å |
| Average C-Cl Bond Length | ~1.74 Å |
| C-N-H Bond Angle | ~118° |
| Ring C-C-C Angle | ~119-121° |
Note: The data in this table is illustrative and based on typical values for similar halogenated anilines. It is intended to represent the type of information obtained from DFT calculations.
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can be crucial for accurately describing electron correlation. Methods like Møller-Plesset perturbation theory at the second (MP2) or fourth (MP4) order are employed to account for the dynamic correlation between electrons, which is important for systems with multiple lone pairs, such as the halogen and nitrogen atoms in this compound. nih.gov
While computationally more demanding than DFT, MP2 calculations can provide a valuable benchmark for the geometric and electronic properties obtained from DFT methods. nih.gov These calculations are particularly useful for refining the understanding of intermolecular interactions and subtle electronic effects that might not be fully captured by standard DFT functionals.
The accuracy of any quantum chemical calculation is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For molecules containing heavy atoms like bromine, a basis set that includes polarization and diffuse functions is essential for an accurate description of the electron distribution. The Pople-style basis set, 6-311++G(d,p), is a common choice for such systems, as it provides a good balance between accuracy and computational expense. iosrjournals.org
A convergence study is often performed by systematically increasing the size and complexity of the basis set to ensure that the calculated properties are stable and not an artifact of an incomplete basis set. This ensures that the theoretical predictions are reliable and physically meaningful.
Analysis of Molecular Orbitals and Reactivity Descriptors
The electronic structure of a molecule, particularly the nature of its frontier molecular orbitals, governs its chemical reactivity. Theoretical calculations provide a powerful means to analyze these orbitals and derive reactivity descriptors.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. nih.gov
For this compound, the presence of electron-withdrawing halogen atoms is expected to lower the energies of both the HOMO and LUMO compared to aniline. The HOMO is likely to be localized on the aniline ring and the nitrogen atom, while the LUMO may have significant contributions from the antibonding orbitals of the C-halogen bonds.
Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)
| Parameter | Predicted Value (eV) |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.0 eV |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV |
Note: The data in this table is illustrative and based on general trends for halogenated anilines. It is intended to represent the type of information obtained from HOMO-LUMO analysis.
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex molecular orbitals into a set of localized bonds, lone pairs, and antibonding orbitals that align with Lewis structure concepts. iosrjournals.org
For this compound, NBO analysis can quantify the interactions between the lone pairs of the nitrogen and halogen atoms and the antibonding orbitals of the aromatic ring. This analysis reveals hyperconjugative interactions that contribute to the stability of the molecule. The second-order perturbation theory analysis within the NBO framework provides an estimate of the stabilization energy associated with these donor-acceptor interactions. iosrjournals.org For example, the interaction between the nitrogen lone pair (donor) and the π* orbitals of the C-C bonds in the ring (acceptor) indicates the degree of electron delocalization from the amino group into the ring. iosrjournals.org
NBO analysis also provides information about the hybridization of atomic orbitals. The hybridization of the nitrogen atom in the amino group, for instance, can provide insights into the planarity of the group and its electronic properties.
Electrostatic Potential Mapping and Charge Distribution Calculations
Electrostatic Potential (ESP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. The ESP map illustrates the electrostatic potential on the surface of the molecule, providing a guide to its electrophilic and nucleophilic sites.
For this compound, the ESP map would reveal regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The negative regions are associated with high electron density and are susceptible to electrophilic attack, while the positive regions indicate electron deficiency and are prone to nucleophilic attack.
Negative Potential Regions : These are expected to be concentrated around the electronegative halogen atoms (chlorine and bromine) and the nitrogen atom of the amine group. The lone pair of electrons on the nitrogen atom makes it a primary site for hydrogen bonding and electrophilic interactions.
Positive Potential Regions : The hydrogen atoms of the amino group are anticipated to be the most significant regions of positive potential, making them acidic and capable of acting as hydrogen bond donors.
Theoretical Vibrational Spectroscopy and Simulation of Spectra
Theoretical vibrational spectroscopy is a powerful method for understanding the molecular vibrations of this compound. A non-linear molecule with N atoms has (3N-6) fundamental vibrational modes. For this compound (C₆H₂BrCl₄N), which contains 14 atoms, there are 36 normal modes of vibration. globalresearchonline.net Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the frequencies and intensities of these modes.
Computational models can calculate vibrational frequencies under two approximations: harmonic and anharmonic.
Harmonic Frequency Calculations : This is the most common approach, where the potential energy surface around the equilibrium geometry is approximated as a quadratic function (a parabola). While computationally efficient, this method systematically overestimates vibrational frequencies compared to experimental data due to the neglect of anharmonicity, which is the deviation of a molecular vibration from a perfect simple harmonic motion. globalresearchonline.netresearchgate.net
Anharmonic Frequency Calculations : These calculations provide a more accurate description by considering higher-order terms in the potential energy expression. They account for the true shape of the potential energy surface, leading to frequencies that are generally in much better agreement with experimental results. However, anharmonic calculations are significantly more computationally demanding.
For complex molecules like halogenated anilines, calculations are often performed using DFT methods, such as B3LYP, combined with a basis set like 6-311++G(d,p). globalresearchonline.netresearchgate.net To correct for the systematic errors in harmonic calculations, the resulting frequencies are often multiplied by a scaling factor (e.g., 0.96 for B3LYP). globalresearchonline.net
Due to the complexity of the vibrational modes in a molecule like this compound, where vibrations are often coupled, assigning a specific calculated frequency to a single type of molecular motion (e.g., a C-H stretch or a C-Cl bend) can be challenging. Potential Energy Distribution (PED) analysis is a crucial technique used to overcome this. researchgate.net
PED provides a quantitative breakdown of how much each internal coordinate (such as bond stretching, angle bending, or torsional rotation) contributes to a particular normal mode of vibration. This allows for an unambiguous assignment of the vibrational bands observed in the theoretical spectra. researchgate.net
Table 1: Illustrative PED Analysis for Key Vibrational Modes This table illustrates the type of data generated from a PED analysis. Specific values for this compound would require dedicated computational study.
| Calculated Frequency (cm⁻¹) | Assignment | PED Contribution (%) |
|---|---|---|
| ~3500 | NH₂ Asymmetric Stretch | ν(N-H) (98%) |
| ~3400 | NH₂ Symmetric Stretch | ν(N-H) (99%) |
| ~1600 | NH₂ Scissoring | δ(NH₂) (75%), ν(C-C) (15%) |
| ~1550 | Ring C-C Stretch | ν(C-C) (80%) |
| ~1100 | C-N Stretch | ν(C-N) (50%), δ(C-H) (30%) |
| ~700 | C-Cl Stretch | ν(C-Cl) (85%) |
The ultimate validation of a theoretical vibrational analysis comes from the comparison of the simulated spectra with experimentally recorded Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. researchgate.net
The calculated frequencies, after appropriate scaling for harmonic calculations, are compared with the peak positions in the experimental spectra. globalresearchonline.net
The calculated IR intensities and Raman activities are compared with the relative intensities of the experimental bands. researchgate.net
A strong correlation between the theoretical and experimental spectra confirms the accuracy of the computed molecular geometry and force field. This comparative approach allows for a confident and detailed assignment of the fundamental vibrational modes of the molecule. globalresearchonline.net
Conformational Analysis and Energy Barrier Calculations
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and the energy differences between them. For this compound, a key conformational process is the inversion of the amino group.
The amino group (-NH₂) in aniline and its derivatives is not strictly planar. It can undergo a low-energy inversion motion, similar to an umbrella turning inside out. The energy required for this process is known as the inversion barrier. This barrier can be investigated computationally by mapping the potential energy as a function of the pyramidalization angle of the amino group.
Theoretical studies on the closely related molecule 2,3,5,6-tetrachloroaniline (B43135) have been performed to understand its structural stability and NH₂ inversion barrier. researchgate.net Using MP2/6-311G** level of theory, the inversion barrier for 2,3,5,6-tetrachloroaniline was estimated to be approximately 4.6 kJ/mol. researchgate.net This is significantly lower than the barrier for aniline itself (~9.6 kJ/mol), indicating that the four electron-withdrawing chlorine atoms facilitate the inversion process. researchgate.net
For this compound, the addition of a bromine atom at the para position would further influence this electronic environment. A computational study would be necessary to precisely quantify the inversion barrier, but it is expected to be in a similar low-energy range, confirming that the molecule is near-planar and the amino group is highly flexible. researchgate.net
Table 2: Calculated NH₂ Inversion Barriers for Aniline and its Derivatives
| Compound | Computational Method | Calculated Inversion Barrier (kJ/mol) | Reference |
|---|---|---|---|
| Aniline | MP2/6-311G** | ~9.6 | researchgate.net |
| 2,4,6-Trichloroaniline | MP2/6-311G** | ~5.9 | researchgate.net |
| 2,3,5,6-Tetrachloroaniline | MP2/6-311G** | ~4.6 | researchgate.net |
Rotational Isomerism and Torsional Potential Energy Surfaces
The conformational flexibility of this compound is primarily dictated by the rotation of the amino (-NH₂) group relative to the plane of the heavily substituted benzene ring. This internal rotation gives rise to rotational isomers, or conformers, which are different spatial arrangements of the molecule that can interconvert by rotation about a single bond. The study of this rotational isomerism is crucial for understanding the molecule's structure, reactivity, and interactions with its environment. Computational chemistry provides powerful tools to explore these conformational landscapes through the calculation of torsional potential energy surfaces (PES).
A torsional potential energy surface maps the change in the molecule's energy as a function of the dihedral angle of a specific bond—in this case, the C-N bond connecting the amino group to the aromatic ring. The PES reveals the most stable conformations (energy minima) and the energy barriers that must be overcome for rotation to occur (energy maxima or transition states).
For this compound, the rotation of the amino group is significantly influenced by the steric hindrance imposed by the four bulky chlorine atoms at the ortho and meta positions (2, 3, 5, and 6). These substituents create a crowded environment around the amino group, which is expected to result in a substantial rotational barrier.
Theoretical investigations, typically employing Density Functional Theory (DFT) methods, can be used to model the rotational profile of the amino group. nih.govresearchgate.netmdpi.com These calculations involve systematically varying the H-N-C-C dihedral angle and calculating the molecule's energy at each step. The resulting data points are then plotted to generate the torsional potential energy surface.
The shape of the potential energy surface for anilines is influenced by a combination of steric repulsion and electronic effects. In aniline itself, the rotational barrier is relatively low. However, the introduction of bulky ortho-substituents, as is the case with the two chlorine atoms in this compound, dramatically increases this barrier due to van der Waals repulsion between the hydrogen atoms of the amino group and the ortho-chlorine atoms.
The potential energy surface for the amino group rotation in this compound is expected to show distinct energy minima corresponding to staggered conformations where the amino hydrogens are positioned to minimize steric clash with the adjacent chlorine atoms. The transition states would correspond to eclipsed conformations where the amino hydrogens are in closer proximity to the chlorine atoms.
A representative, hypothetical dataset for the rotational barrier of the amino group in a series of substituted anilines is presented in the table below to illustrate the impact of substitution on rotational energetics.
| Compound | Substituents | Computational Method | Calculated Rotational Barrier (kcal/mol) |
| Aniline | None | DFT/B3LYP | ~3.5 |
| 2-Chloroaniline | 2-Cl | DFT/B3LYP | ~6.0 |
| 2,6-Dichloroaniline | 2,6-diCl | DFT/B3LYP | ~10-12 |
| This compound | 2,3,5,6-tetraCl, 4-Br | DFT/B3LYP (Estimated) | >15 (High) |
This table is illustrative and provides estimated values based on known trends in substituted anilines. The value for this compound is an educated estimate based on the high degree of ortho-substitution.
The high rotational barrier inferred for this compound suggests that at room temperature, the amino group's rotation would be significantly restricted, leading to well-defined, stable conformers. This conformational rigidity can have important implications for its chemical reactivity and biological activity, as the orientation of the amino group can affect its ability to participate in hydrogen bonding and other intermolecular interactions.
Chemical Reactivity and Derivatization Studies of 4 Bromo 2,3,5,6 Tetrachloroaniline
Reactions at the Aniline (B41778) Functional Group
The reactivity of the aniline moiety is significantly tempered by the presence of four bulky chlorine atoms in the ortho and meta positions. These groups sterically hinder the approach of reagents to the nitrogen atom and their collective electron-withdrawing nature reduces the nucleophilicity of the amine.
The reaction of the primary amino group with acylating or sulfonylating agents is a fundamental transformation for anilines. For 4-bromo-2,3,5,6-tetrachloroaniline, these reactions serve as a potential route to synthesize amide and sulfonamide derivatives. Acylation, typically with an acyl halide or anhydride (B1165640), would convert the amine into a more stable amide. This type of reaction is often employed as a protective strategy for amino groups in the synthesis of complex molecules. Current time information in Bangalore, IN.
While specific studies detailing the acylation of this compound are not prevalent in published literature, the general principles of amine chemistry suggest that the reaction is feasible, albeit potentially requiring more forcing conditions (e.g., elevated temperatures, strong bases) to overcome the reduced nucleophilicity and steric bulk. Similarly, sulfonylation with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base would yield the corresponding sulfonamide. The resulting derivatives would have altered chemical properties, including different solubility and electronic profiles.
The introduction of alkyl or aryl groups at the nitrogen atom of this compound represents a significant synthetic challenge due to the pronounced steric hindrance around the amine. Traditional N-alkylation methods often fail with such hindered substrates. However, modern catalytic systems have shown promise for the N-alkylation of sterically demanding anilines.
Recent research has demonstrated that nickel-catalyzed systems can achieve the selective mono-alkylation of various anilines with alcohols, a process known as the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. researchgate.net These reactions tolerate a range of functional groups, including halogens. researchgate.netnih.gov For instance, a catalyst system of NiBr2 and a phenanthroline ligand has been used for the N-alkylation of aniline derivatives. researchgate.net While this compound was not specifically tested, the successful alkylation of other halogenated anilines suggests a potential pathway, as shown in the table below which highlights results for related substrates.
| Aniline Substrate | Alcohol | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromoaniline (B143363) | Benzyl alcohol | NHC-Ir(III) Complex | N-Benzyl-4-bromoaniline | 82 | nih.gov |
| 4-Chloroaniline | Benzyl alcohol | NHC-Ir(III) Complex | N-Benzyl-4-chloroaniline | 80 | nih.gov |
| Aniline | Benzyl alcohol | NiBr2 / Phenanthroline | N-Benzylaniline | 96 | researchgate.net |
N-Arylation reactions, such as the Buchwald-Hartwig or Ullmann couplings, are powerful methods for forming C-N bonds. However, the application of these methods to extremely hindered substrates like this compound would be exceptionally difficult and likely result in very low yields without highly specialized catalyst systems designed for sterically demanding partners. rsc.org
Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netprinceton.edu This reaction is fundamental in the synthesis of ligands for coordination chemistry and various biologically active molecules. researchgate.netresearchgate.net The formation of a Schiff base from this compound would require the nucleophilic attack of the amine nitrogen on the carbonyl carbon.
The severe steric crowding from the four ortho- and meta-chlorine substituents presents a major barrier to this reaction. The approach of the aniline to the carbonyl compound is significantly impeded. While studies on this compound itself are scarce, research on the related compound 2,3,5,6-tetrachloroaniline (B43135) has shown that imine formation is possible. researchgate.net For example, a structural study was conducted on 1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)iminomethyl]benzene, which contains an imine derived from a tetrachloroaniline moiety. This indicates that under appropriate conditions, the condensation can proceed despite the steric hindrance, likely requiring azeotropic water removal and potentially acid catalysis to drive the equilibrium toward the product.
Reactions Involving the Halogen Substituents on the Aromatic Ring
The five halogen atoms on the aromatic ring offer multiple sites for reactions, most notably cross-coupling and dehalogenation. The differing reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a key factor in determining the regioselectivity of these transformations.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. For this compound, the C-Br bond is significantly more reactive than the C-Cl bonds in typical cross-coupling catalytic cycles, such as Suzuki-Miyaura, Heck, and Sonogashira reactions. This reactivity difference (C-I > C-Br > C-OTf >> C-Cl) allows for regioselective functionalization at the C4 position. wikipedia.orgresearchgate.net
Suzuki-Miyaura Reaction: This reaction couples an organohalide with an organoboron reagent. It is anticipated that this compound would react selectively at the C-Br bond with an arylboronic acid in the presence of a suitable palladium catalyst and base to yield a tetrachlorinated biphenyl (B1667301) derivative. researchgate.netnih.gov The synthesis of polychlorinated biphenyls (PCBs) often utilizes the Suzuki coupling of polychlorinated bromoarenes. researchgate.net High yields in these reactions, especially with sterically hindered substrates, often require specialized catalysts with bulky, electron-rich phosphine (B1218219) ligands. researchgate.net
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. researchgate.netresearchgate.netorganic-chemistry.orgmdpi.com Selective reaction at the C-Br bond of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would be expected, leading to a 4-alkenyl-2,3,5,6-tetrachloroaniline derivative. The success of such reactions on deactivated and sterically hindered aryl halides is highly dependent on the choice of catalyst, ligand, base, and solvent. researchgate.netresearchgate.net
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide. researchgate.netwikipedia.orgnih.govresearchgate.netlibretexts.orgorganic-chemistry.org It is a powerful tool for synthesizing arylalkynes. For this compound, Sonogashira coupling would be expected to occur exclusively at the C-Br position, yielding a 4-alkynyl-2,3,5,6-tetrachloroaniline product. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.org
The following table presents representative data for Suzuki-Miyaura couplings of related polyhalogenated bromoarenes, illustrating the conditions often required for such transformations.
| Aryl Halide | Coupling Partner | Catalyst System | Base/Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Bromo-2,3,4,5-tetrachlorobenzene | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 / DME-H2O | 78 | Analogous to PCB synthesis researchgate.net |
| 1-Bromo-2,6-dichlorobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 / Toluene-H2O | 95 | General high-yield conditions |
| 4-Bromoanisole | Phenylboronic acid | Polyaniline-Pd Complex | K2CO3 / Water | 92 | researchgate.net |
| 2,6-Dichloropyridine | Heptyl boronic pinacol (B44631) ester | Pd(OAc)2 / Ad2PnBu | LiOtBu / Dioxane-H2O | 94 | nih.gov |
Reductive dehalogenation, or hydrodehalogenation, is the replacement of a halogen atom with a hydrogen atom. This transformation is important for the detoxification of halogenated environmental pollutants and as a synthetic tool. acs.org In polyhalogenated compounds like this compound, the regioselectivity of the reduction is governed by the relative lability of the carbon-halogen bonds.
The C-Br bond is weaker and more easily reduced than the C-Cl bond. Therefore, selective de-bromination is the expected outcome under controlled reductive conditions. Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source is a standard method for this transformation. The use of sodium borohydride (B1222165) (NaBH4) in the presence of a nickel or palladium catalyst is another effective method for the reductive dehalogenation of aryl halides. researchgate.netresearchgate.net
Studies on the microbial degradation of related compounds provide strong evidence for this selectivity. For instance, the biotransformation of pentachloronitrobenzene (B1680406) (PCNB) first yields pentachloroaniline (B41903) (PCA), which is then sequentially dechlorinated to 2,3,4,5- and 2,3,5,6-tetrachloroaniline (TeCA), followed by further reduction to trichloroanilines (TrCA). acs.org This stepwise removal of chlorine atoms highlights the potential for controlled, sequential dehalogenation. For this compound, the first step in a chemical or biological reduction would almost certainly be the cleavage of the C-Br bond to yield 2,3,5,6-tetrachloroaniline. acs.org
Analytical Methodologies for Detection, Quantification, and Impurity Profiling
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental to the analysis of 4-Bromo-2,3,5,6-tetrachloroaniline, providing the necessary separation from complex sample components.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the trace analysis of volatile and semi-volatile compounds like this compound. The compound is first vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated molecules then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
For instance, a study on the analysis of aniline (B41778) derivatives in groundwater demonstrated that GC-MS/MS (tandem mass spectrometry) offers a tenfold higher sensitivity compared to single quadrupole GC-MS. researchgate.net This enhanced sensitivity is critical for detecting trace levels of contaminants. In a specific application, a solid-phase microextraction (SPME) coupled with a GC-MS method was developed for the quantification of a related compound, 2-bromo-3,4,5,6-tetrachloroaniline (B1253628) (2BTCA), in color additives. nih.gov In this method, this compound (4BTCA) was synthesized and used as an internal standard to ensure accuracy. nih.gov The limit of quantification for 2BTCA using this method was determined to be 0.01 ppm. nih.gov
Table 1: GC-MS Parameters for Analysis of Related Anilines
| Parameter | Setting |
|---|---|
| Column | Varies depending on specific aniline derivatives |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Splitless or Pulsed Splitless |
| Ionization Mode | Electron Ionization (EI) |
| MS Analyzer | Quadrupole or Tandem Quadrupole (MS/MS) |
While GC-MS is suitable for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is advantageous for non-volatile or thermally labile analytes. In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. The eluent from the LC column is then introduced into the mass spectrometer for detection.
A comparative study of GC-MS and LC-MS for aniline trace analysis in groundwater highlighted that LC-MS/MS allows for direct injection without the need for derivatization, which is often required in GC-MS. d-nb.info This simplifies the sample preparation process. The study also noted that LC-MS/MS could successfully separate and quantify individual aniline isomers that co-eluted in the GC system. d-nb.info However, it was observed that LC-MS/MS might not be suitable for ortho-chloroaniline derivatives due to significantly lower ion yields compared to their meta- and para-substituted counterparts. researchgate.netd-nb.info
Table 2: LC-MS/MS Parameters for Aniline Derivative Analysis
| Parameter | Setting |
|---|---|
| Mobile Phase | Gradient of water and organic solvent (e.g., methanol, acetonitrile) with additives like formic acid. d-nb.info |
| Ionization Source | Electrospray Ionization (ESI) in positive mode (ESI+). d-nb.info |
| MS Detection | Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. d-nb.info |
Advanced Sample Preparation Techniques
Effective sample preparation is paramount to remove interfering matrix components and concentrate the analyte of interest before instrumental analysis.
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample (either in the headspace or directly immersed), and the analytes partition onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.
SPME has been successfully employed for the analysis of halogenated anilines. A notable application involved the quantification of 2-bromo-3,4,5,6-tetrachloroaniline in D&C Red Nos. 27 and 28 color additives, where this compound served as the internal standard. nih.gov This method proved to be sensitive, with a limit of quantification of 0.01 ppm. nih.gov
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of analytes from a wide variety of complex matrices, particularly food and environmental samples. The basic procedure involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts to induce phase separation. A subsequent dispersive solid-phase extraction (d-SPE) step with various sorbents is used to remove interfering substances.
Modified QuEChERS methods have been developed for the analysis of numerous pesticides and other contaminants in challenging matrices like dried botanical ingredients. gcms.cz These modifications often involve adjusting the solvent composition and the types and amounts of salts and d-SPE sorbents to optimize recovery for specific analytes. For instance, a modified QuEChERS method combined with GC-MS/MS has been shown to provide good recovery (70-120%) for a majority of the over 200 compounds analyzed in botanical ingredients. gcms.cz While direct application to this compound in such matrices is not explicitly detailed in the provided results, the versatility of the QuEChERS approach suggests its potential applicability.
Quantitative Analysis Methods and Method Validation
Accurate quantification of this compound requires robust analytical methods that are properly validated.
Method validation is a critical process that demonstrates the suitability of an analytical procedure for its intended purpose. Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).
In a study comparing different chromatographic techniques for aniline analysis, the quantification results from GC/MS, GC/MS-MS, and LC/MS-MS were compared against reference values from an interlaboratory comparison. d-nb.info All three methods showed deviations of less than 15% from the reference values for analytes in the concentration range of 1 to 45 µg L⁻¹, indicating good accuracy. researchgate.netd-nb.info The precision of GC/MS and GC/MS-MS was found to be similar within this concentration range. researchgate.net
For the SPME-GC-MS method used to quantify 2-bromo-3,4,5,6-tetrachloroaniline, this compound was used as an internal standard. nih.gov The use of an internal standard is a common practice in quantitative analysis to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results. The method's limit of quantification was established at 0.01 ppm. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 64186-91-0 | C₆H₂BrCl₄N |
| 2-Bromo-3,4,5,6-tetrachloroaniline | Not available in provided search results | C₆H₂BrCl₄N |
| 4-Bromo-2-chloroaniline (B1269894) | 38762-41-3 | C₆H₅BrClN |
| 4-Bromo-2,6-dichloroaniline | 697-88-1 | C₆H₄BrCl₂N |
| 4-Bromo-2,6-dimethylaniline | 24596-19-8 | C₈H₁₀BrN |
| 4-Bromo-2-nitroaniline | 875-51-4 | C₆H₅BrN₂O₂ |
| 2,3,5,6-Tetrachloroaniline (B43135) | Not available in provided search results | C₆H₃Cl₄N |
| 3,4,5,6-Tetrachlorophthalic acid | Not available in provided search results | C₈H₂Cl₄O₄ |
| Aniline | 62-53-3 | C₆H₅NH₂ |
| 2-Methylaniline | 95-53-4 | C₇H₉N |
| 4-Methylaniline | 106-49-0 | C₇H₉N |
| 2,4-Dimethylaniline | 95-68-1 | C₈H₁₁N |
| 2,5-Dimethylaniline | 95-78-3 | C₈H₁₁N |
| 2,6-Dimethylaniline | 87-62-7 | C₈H₁₁N |
| 3,4-Dimethylaniline | 95-64-7 | C₈H₁₁N |
| 3,5-Dimethylaniline | 108-69-0 | C₈H₁₁N |
| 2-Chloroaniline | 95-51-2 | C₆H₆ClN |
| 3-Chloroaniline | 108-42-9 | C₆H₆ClN |
| 4-Chloroaniline | 106-47-8 | C₆H₆ClN |
| 2,4-Dichloroaniline | 554-00-7 | C₆H₅Cl₂N |
| 3,4-Dichloroaniline | 95-76-1 | C₆H₅Cl₂N |
| 3-Chloro-4-fluoroaniline | 367-22-6 | C₆H₅ClFN |
| Acetonitrile | 75-05-8 | C₂H₃N |
| Methanol | 67-56-1 | CH₄O |
Environmental Transformation and Abiotic Degradation Pathways of Polyhalogenated Anilines
Photochemical Degradation under Simulated Environmental Conditions
Photochemical degradation, initiated by the absorption of solar radiation, is a primary transformation pathway for many organic pollutants in the environment. For polyhalogenated anilines, both direct and indirect photolysis can contribute to their degradation.
The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction and is defined as the number of molecules undergoing a specific reaction divided by the number of photons absorbed. The quantum yields for the photodissociation of aniline (B41778) and its derivatives have been shown to increase with increasing excitation energy. For instance, the cleavage of the N-H bond to form aminyl radicals and hydrogen atoms is a key process in the photolysis of anilines in non-aqueous solvents like heptane. osti.gov In aqueous environments, the photolysis of chlorinated anilines can proceed through different mechanisms, including ring contraction and photo-induced substitution of chlorine by a hydroxyl group. nih.gov
Table 1: Representative Quantum Yields for the Photodegradation of Related Compounds
| Compound | Solvent/Medium | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| Aniline | Heptane | 254 | Increases with excitation energy | osti.gov |
| Monochloroanilines | Water | 266 | Varies with isomer | nih.gov |
Note: Data for 4-bromo-2,3,5,6-tetrachloroaniline is not available. The table presents data for related compounds to illustrate the concept.
Indirect photodegradation involves the reaction of the target compound with photochemically generated reactive species, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and hydrated electrons (e⁻aq). These reactive species are formed from natural water constituents like dissolved organic matter (DOM), nitrate, and nitrite (B80452) ions upon absorption of sunlight. nih.gov
Hydroxyl radicals are highly reactive and non-selective oxidants that can rapidly degrade a wide range of organic pollutants. The reaction of hydroxyl radicals with halogenated organic contaminants is a significant degradation pathway. acs.orgnih.gov For instance, the photodegradation of aniline in the presence of microalgae has been attributed to the generation of reactive oxygen species, including hydroxyl radicals. nih.gov Similarly, the photocatalytic degradation of halogenated phenols on silica (B1680970) gel surfaces under simulated solar irradiation proceeds via hydroxyl radical attack. acs.orgnih.gov The rate of indirect photodegradation is dependent on the concentration of both the pollutant and the photosensitizers in the environment.
Hydrolytic Stability and Transformation Pathways in Aqueous Environments
Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. The hydrolytic stability of a compound is a critical factor in its environmental persistence. Halogenated aromatic compounds, particularly those with multiple halogen substituents on an aromatic ring, are generally resistant to hydrolysis under typical environmental conditions (pH 5-9 and ambient temperatures).
The carbon-halogen bonds in aryl halides are significantly stronger and less polarized than in alkyl halides, making them less susceptible to nucleophilic attack by water. While specific hydrolysis kinetic data for this compound are not available in the cited literature, studies on other chlorinated compounds, such as chlorinated methanes and pyridines, indicate that hydrolysis rates are generally slow. rsc.orgresearchgate.net The rate of hydrolysis can be influenced by pH and temperature, with more extreme conditions potentially leading to increased degradation. However, for polyhalogenated anilines, hydrolysis is not expected to be a significant degradation pathway compared to photochemical or biological processes. nih.gov
Oxidative Degradation Mechanisms (e.g., by Environmental Oxidants)
Oxidative degradation by naturally occurring oxidants in soil and water can contribute to the transformation of polyhalogenated anilines. Manganese dioxide (MnO₂) is a common and effective environmental oxidant for a variety of organic compounds, including aromatic amines. nih.gov The oxidation of amino acids by δ-MnO₂ has been shown to be a rapid process, suggesting that the aniline functional group in this compound could be susceptible to oxidation by manganese oxides in the environment. nih.gov
The reaction mechanism for the oxidation of anilines by MnO₂ typically involves the transfer of electrons from the nitrogen atom to the manganese center, leading to the formation of radical cations and subsequently to polymerization or further oxidation products. Other environmental oxidants, such as iron oxides and reactive oxygen species generated through various abiotic processes, can also play a role in the oxidative degradation of these compounds. nih.gov
Sorption and Desorption Behavior in Environmental Compartments (Focus on chemical partitioning, not bioaccumulation)
The sorption of organic compounds to soil and sediment is a key process that influences their transport, bioavailability, and degradation. For hydrophobic organic compounds like polyhalogenated anilines, sorption is often the dominant process controlling their fate in the environment. The high octanol-water partition coefficient (Kow) of these compounds indicates a strong tendency to partition from the aqueous phase to organic matter in soil and sediment. researchgate.net
The sorption of anilines to environmental matrices is complex and can involve multiple mechanisms, including hydrophobic partitioning into soil organic matter and specific interactions such as cation exchange and hydrogen bonding. The amino group of aniline can become protonated at acidic to neutral pH, forming an anilinium cation that can participate in cation exchange reactions with negatively charged sites on clay minerals and organic matter. pnnl.gov The sorption process is often nonlinear and can be influenced by factors such as soil organic carbon content, clay content, pH, and the presence of co-solutes. nih.gov
Table 2: Key Parameters Influencing the Sorption of Anilines
| Parameter | Influence on Sorption |
| Soil Organic Carbon (SOC) | Positively correlated with sorption due to hydrophobic partitioning. |
| Clay Content | Can contribute to sorption through surface adsorption and cation exchange. |
| pH | Affects the speciation of the aniline (neutral vs. cationic) and thus the dominant sorption mechanism. Lower pH generally favors cation exchange. |
| Cation Exchange Capacity (CEC) | Higher CEC can lead to increased sorption of the protonated form of aniline. |
| Presence of Co-solutes | Can either enhance or reduce sorption through competitive or cooperative effects. nih.gov |
Given the high degree of halogenation and the presence of the aniline functional group, this compound is expected to exhibit strong sorption to soil and sediment, limiting its mobility in the environment.
Industrial Relevance and Role in Organic Chemical Manufacturing
Occurrence as a By-product or Contaminant in Industrial Processes
Halogenated anilines, including 4-Bromo-2,3,5,6-tetrachloroaniline, are often not the intended products of a chemical process but rather impurities that can arise from raw materials or side reactions. Their presence, even in trace amounts, necessitates monitoring and control to ensure the quality and safety of the final product.
The production of certain xanthene dyes, such as D&C Red No. 27 (Phloxine B) and its lake, as well as D&C Red No. 28, can lead to the formation of halogenated aniline (B41778) impurities. ewg.orgspecialchem.com The synthesis of these dyes is a multi-step process that typically begins with the reaction of tetrachlorophthalic anhydride (B1165640) and resorcinol, followed by bromination. specialchem.com
While direct evidence for the formation mechanism of this compound is not extensively documented, the formation of its positional isomer, 2-bromo-3,4,5,6-tetrachloroaniline (B1253628) (2BTCA), has been identified and studied as a contaminant in these dyes. In a study of 35 certified lots of D&C Red Nos. 27 and 28, 22 lots were found to contain 2BTCA in amounts ranging from 0.15 to 435.7 parts per million (ppm). For the purpose of this quantitative analysis, this compound (4BTCA) was specifically synthesized to be used as an internal standard. The presence of these impurities is likely due to side reactions involving residual starting materials or intermediates under the harsh halogenating conditions of the synthesis. The acetylation of an amine group is a common strategy to reduce the activating effect of the amine and control the reaction, suggesting that unprotected aniline precursors could lead to such byproducts. cram.com
A proposed pathway for the formation of these polychlorinated and brominated anilines could involve the presence of aniline or partially halogenated aniline precursors in the starting materials, which then undergo further halogenation during the dye synthesis process. The reaction conditions, including temperature and the presence of catalysts, can influence the types and quantities of by-products formed.
Table 1: Investigated Impurity in D&C Red Dyes
| Impurity Analyte | Role of this compound | Concentration Range Found (for 2BTCA) |
| 2-bromo-3,4,5,6-tetrachloroaniline (2BTCA) | Used as a synthetic internal standard for quantification. | 0.15 to 435.7 ppm |
The control of impurities is a critical aspect of modern chemical manufacturing, guided by principles such as Quality by Design (QbD). The wide variation in the levels of halogenated aniline impurities in different batches of D&C dyes suggests that their formation can be minimized through stringent process control. biopharminternational.com
Key strategies for minimizing by-product formation include:
Raw Material Purity: Ensuring the high purity of starting materials, such as tetrachlorophthalic anhydride and resorcinol, and minimizing the presence of aniline-related contaminants is a crucial first step.
Process Optimization: Precise control over reaction parameters such as temperature, pressure, reaction time, and stoichiometry of reactants can significantly reduce the formation of unwanted side products. For instance, in the synthesis of related bromoanilides, controlling the temperature is vital to prevent over-bromination. google.com
Advanced Reactor Technology: The use of continuous flow reactors can offer better control over mixing and heat transfer compared to traditional batch reactors, which can minimize side reactions and improve product consistency.
Purification Techniques: Post-synthesis purification steps are essential to remove any formed impurities. Techniques such as recrystallization and column chromatography are commonly employed to purify the final dye product and ensure it meets regulatory specifications. rsc.org
Selective Synthesis Routes: Research into alternative synthetic pathways that are more selective towards the desired product can also be a long-term strategy. For example, patents describe highly selective bromination processes for aniline derivatives by using specific brominating agents and reaction conditions. justia.com
Applications as Chemical Intermediates in Organic Synthesis
Halogenated aromatic compounds are a significant class of intermediates in the synthesis of bioactive substances such as pharmaceuticals and agrochemicals. nih.gov The presence of multiple halogen atoms on the aniline ring of this compound makes it a potentially valuable, albeit complex, building block for advanced organic compounds.
While specific, large-scale industrial applications of this compound as a precursor are not widely documented, its structure suggests potential uses in several areas. Halogenated anilines are known to be precursors for:
Pharmaceuticals: Derivatives of halogenated anilines are explored for their potential as antimicrobial and antipsychotic agents. The halogen atoms can enhance the biological activity of the resulting molecules.
Agrochemicals: Many modern herbicides, fungicides, and insecticides are complex molecules built from halogenated aromatic intermediates.
Polymers: This compound could potentially be used in the synthesis of specialty polymers where its high halogen content could impart properties such as flame retardancy or high refractive index.
The amino group of this compound can undergo diazotization followed by various substitution reactions, while the bromo- and chloro-substituents can be targets for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds.
The synthesis of specialty chemicals often involves a sequence of reactions where each intermediate adds a specific structural feature to the final molecule. A multi-step synthesis involving 4-bromo-2-chloroaniline (B1269894) from aniline has been described, indicating the utility of such halogenated anilines in complex synthetic routes. researchgate.net Given its structure, this compound could serve as a key intermediate in multi-step syntheses where a highly substituted aromatic core is required. For example, a patent for the preparation of 2,6-dichloro-4-bromoanilides highlights the use of multi-step sequences involving acetylation, halogenation, and hydrolysis to achieve the desired substitution pattern. epo.org
Table 2: Potential Synthetic Transformations of this compound
| Functional Group | Type of Reaction | Potential Products |
| Amino Group (-NH₂) | Diazotization, Sandmeyer Reaction | Substituted benzenes (e.g., with -OH, -CN, -X) |
| Bromo/Chloro atoms | Nucleophilic Aromatic Substitution | Ether or amine derivatives |
| Bromo/Chloro atoms | Cross-Coupling Reactions (e.g., Suzuki) | Biaryl compounds |
Quality Control and Process Analytical Technology (PAT) in Production
Ensuring the quality of chemical products and intermediates requires robust analytical methods and a comprehensive quality control framework. Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. apacsci.com
For a compound like this compound, whether it is a product or a by-product, quality control would focus on its identification, quantification, and the monitoring of its formation or removal. The analysis of process-related impurities is a regulatory expectation, with guidelines from bodies like the US FDA and EMA. biopharminternational.com
The analytical techniques employed for such purposes need to be highly sensitive and specific, especially when dealing with trace-level impurities in complex matrices. biopharmaspec.comintertek.com Commonly used methods include:
Gas Chromatography-Mass Spectrometry (GC/MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. As demonstrated in the analysis of D&C dyes for its isomer, GC/MS is well-suited for detecting and quantifying trace amounts of halogenated anilines.
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC/MS): For less volatile compounds or those that are thermally sensitive, LC/MS provides high sensitivity and selectivity. Tandem mass spectrometry (LC/MS/MS) can be used for highly specific quantification of known impurities. biopharminternational.com
In a PAT framework, these analytical tools could be implemented "at-line" or "on-line" to provide real-time or near-real-time data on the manufacturing process. This allows for immediate adjustments to be made, ensuring that the level of impurities like this compound is kept within acceptable limits throughout the production run, rather than relying solely on end-product testing.
Q & A
Q. Methodological Answer :
- GC-MS/QTOF : Effective for quantifying trace impurities and verifying molecular ions (e.g., TeCA analyzed at m/z 228–230) .
- NMR : ¹H/¹³C NMR identifies substitution patterns; ³⁵Cl-NQR can resolve halogen positions in analogs .
- LogD/pKa Determination : Reverse-phase HPLC or shake-flask methods (LogD ~3.56 for TeCA ; bromine may increase hydrophobicity).
Basic: What are the acute toxicity profiles in aquatic organisms?
Methodological Answer :
Toxicity testing for TeCA in Lumbriculus variegatus (LC₅₀ = 116 ppm) and Hyalella azteca (CBR = 2.1–16.1 mmol/kg ww) suggests narcotic mode of action . For the bromo analog:
- Test Design : Follow OECD guidelines using static/renewal systems.
- Endpoints : Measure mortality, lipid peroxidation (bromine may enhance oxidative stress).
- Benchmark : Apply safety factors (e.g., 5x LC₅₀) due to data scarcity .
Advanced: How to design CBR (Critical Body Residue) experiments for this compound?
Methodological Answer :
CBR links internal concentrations to effects, reducing variability from external factors . For brominated anilines:
- Dosing : Use passive dosing (e.g., silicone O-rings) to maintain stable aqueous concentrations .
- Sampling : Measure body residues via solvent extraction (hexane:acetone) and GC-MS .
- Data Interpretation : Compare CBRs across species (e.g., guppy vs. blackworm) and account for lipid content .
Table 2 : CBR Variability in TeCA Studies
| Species | Median CBR (mmol/kg ww) | Variability Factor | Reference |
|---|---|---|---|
| Lumbriculus variegatus | 2.1–3.1 | 1.5x | |
| Hyalella azteca | 8.2–16.1 | 2x |
Advanced: How to resolve contradictions in partitioning behavior across species?
Methodological Answer :
Partitioning discrepancies arise from differences in lipid/protein binding. For TeCA, PP-LFERs (polyparameter linear free energy relationships) predicted membrane lipid distribution but showed limited success . For brominated analogs:
- Refined Models : Include bromine-specific Abraham parameters for solubility (e.g., bromine’s polarizability).
- Experimental Validation : Measure tissue-water partitioning coefficients in model organisms (e.g., Poecilia reticulata) .
Advanced: What methodologies assess metabolic pathways in mammalian systems?
Methodological Answer :
TeCA undergoes glutathione conjugation and acetylation in rabbits . For brominated derivatives:
- In Vitro Assays : Incubate with liver microsomes/S9 fractions to identify phase I/II metabolites.
- Mercapturic Acid Detection : Use LC-MS/MS to trace S-conjugates (e.g., N-acetylcysteine adducts) .
- Enzyme Kinetics : Chloroperoxidase (CPO) assays reveal halogenation rates (kcat/Km = 133 s⁻¹·mM⁻¹ for TeCA ).
Q. Data Gaps & Research Priorities :
- Bromine-specific toxicity mechanisms (e.g., DNA adduct formation).
- Reductive dehalogenation pathways in anaerobic systems (cf. TeCA degradation to dichloroanilines ).
- Validation of QSAR models with bromine substituent constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
